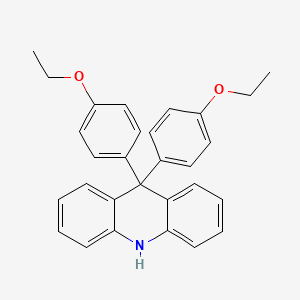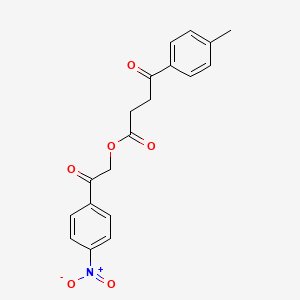amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which plays a crucial role in the regulation of cellular processes.
Mecanismo De Acción
The mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide involves the inhibition of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, which is a chaperone protein that plays a critical role in the folding and stabilization of other proteins. By inhibiting 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide disrupts the stability of many oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide are primarily related to its inhibition of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide. This inhibition leads to the degradation of many oncogenic proteins, ultimately inhibiting cancer cell growth. Additionally, it has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide for lab experiments is its potency as an 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide inhibitor. This makes it a valuable tool for studying the role of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in cellular processes and disease states. However, its potency also presents a limitation, as it can lead to off-target effects and toxicity in non-cancer cells.
Direcciones Futuras
There are several exciting future directions for the study of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide. One potential area of research is the development of more potent and selective 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide inhibitors for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in treating neurodegenerative diseases. Finally, the use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation, should also be explored.
Métodos De Síntesis
The synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting product with 3-methylbutylamine and 4-aminobenzamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, which is overexpressed in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)13-14-21-20(23)16-5-7-17(8-6-16)22(3)27(24,25)19-11-9-18(26-4)10-12-19/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXGPZFTUPPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)